![molecular formula C13H11FOS B6373761 2-Fluoro-5-(3-methylthiophenyl)phenol, 95% CAS No. 1262002-25-4](/img/structure/B6373761.png)
2-Fluoro-5-(3-methylthiophenyl)phenol, 95%
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Overview
Description
2-Fluoro-5-(3-methylthiophenyl)phenol, or 2F5MTP, is a synthetic organic compound with a wide range of scientific applications. It is commonly used as a building block in organic synthesis, as a reagent in the synthesis of other compounds, and as a starting material for various reactions. It has also been used in the synthesis of pharmaceuticals and other biologically active compounds.
Scientific Research Applications
2F5MTP has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals and other biologically active compounds, and has also been used as a starting material for various reactions. It has also been used as a reagent in the synthesis of other compounds and as a building block in organic synthesis. In addition, it has been used in the synthesis of polymers, catalysts, and other materials.
Mechanism of Action
The mechanism of action of 2F5MTP is not fully understood. It is believed to act as an inhibitor of certain enzymes, and it is also believed to have antioxidant properties. It may also interact with other molecules, such as proteins, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2F5MTP are not fully understood. It is believed to have antioxidant properties and to act as an inhibitor of certain enzymes. It may also interact with other molecules, such as proteins, to modulate their activity.
Advantages and Limitations for Lab Experiments
The advantages of 2F5MTP for lab experiments include its relatively low cost, its ease of synthesis, and its wide range of applications. The main limitation of 2F5MTP is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
For the use of 2F5MTP include its use in the synthesis of pharmaceuticals and other biologically active compounds, as well as its use in the synthesis of polymers, catalysts, and other materials. It could also be used in the development of new catalysts and in the development of new methods for organic synthesis. Additionally, it could be used to study the mechanism of action of other compounds and to develop new drugs. Finally, it could be used to study the biochemical and physiological effects of other compounds, as well as to study the effects of different environmental conditions on the activity of certain compounds.
Synthesis Methods
2F5MTP is typically synthesized by the reaction of 3-methylthiophenol and 2-fluoro-5-chlorophenol in the presence of a base such as sodium hydroxide or sodium carbonate. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of about 100 °C. The reaction is complete in about two hours, and a yield of 95% 2F5MTP is typically achieved.
properties
IUPAC Name |
2-fluoro-5-(3-methylsulfanylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c1-16-11-4-2-3-9(7-11)10-5-6-12(14)13(15)8-10/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLRDCTZFNKHJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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